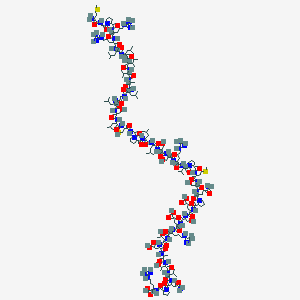
cis-Diethylstilbestrol
Descripción general
Descripción
Cis-diethylstilbestrol (cis-DES) is a synthetic nonsteroidal estrogen that was used in the 1950s to treat a variety of medical conditions. It is a member of the stilbene family of compounds, which includes estradiol and diethylstilbestrol, and is a derivative of the natural hormone estradiol. Cis-DES has been linked to a variety of health issues, including cancer and reproductive problems, in both humans and animals. In
Aplicaciones Científicas De Investigación
Treatment of Metastatic Carcinomas and Prostate Cancer
The synthetic estrogen Diethylstilbestrol (DES) is used to treat metastatic carcinomas and prostate cancer . It interacts with membranes and localizes to understand its mechanism of action and side-effects .
Membrane Interaction
DES fluidizes the membrane and has poor solubility in DMPC (1,2-dimyristoyl- sn -glycero-3-phosphocholine) in the fluid state . It increases the thickness of the water layer between phospholipid membranes, indicating effects on the membrane surface .
Effect on L α -to-H II Phase Transition
DES promotes the negative curvature of the membrane. This effect may be significant to understand its action on membrane enzymes .
Localization in Membranes
The most likely location of DES in the membrane is with the main axis parallel to the surface and close to the first carbons of the fatty acyl chains of POPC .
Analysis of Drug Residues
Diethylstilbestrol is used as an internal standard for the analysis of drug residues in urine of rats and calves by on-line HPLC with ultraviolet and continuous-flow fast atom bombardment mass spectrometry detectors .
Impact on Aquatic Organisms
DES is toxic to a wide range of aquatic organisms, disrupting the water flea growth and further interfering with several ecosystem services . It has a negative effect on growth and reproduction, and can significantly restrain the growth (body length) and reproduction (first spawning time) of D. magna .
Mecanismo De Acción
Target of Action
cis-Diethylstilbestrol, also known as Diethylstilbestrol (DES), is a synthetic nonsteroidal estrogen . Its primary targets are cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These target cells contain a protein receptor known as the estrogen receptor, which DES interacts with .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including an increase in the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The interaction of DES with the estrogen receptor leads to changes in several biochemical pathways. The increase in hepatic synthesis of SHBG, TBG, and other serum proteins is one such change . Additionally, DES can be metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Pharmacokinetics
DES is well-absorbed when administered orally . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract . It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates . It crosses the placenta and is thought to be metabolized by the fetus .
Result of Action
The molecular and cellular effects of DES’s action are significant. The interaction of DES with the estrogen receptor leads to changes in the synthesis of various proteins and hormones, which can have wide-ranging effects on the body . Des has been linked to a rare vaginal cancer in female offspring, leading the fda to advise physicians to stop prescribing des to pregnant women in 1971 .
Action Environment
The action, efficacy, and stability of DES can be influenced by various environmental factors. For example, the pH levels and temperature can affect the degradation rate of DES . Furthermore, DES has been shown to fluidize membranes and increase the thickness of the water layer between phospholipid membranes, indicating effects on the membrane surface . These factors can potentially influence the action and efficacy of DES in the body.
Propiedades
IUPAC Name |
4-[(Z)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314114 | |
| Record name | cis-Diethylstilbestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Diethylstilbestrol | |
CAS RN |
22610-99-7, 6898-97-1 | |
| Record name | cis-Diethylstilbestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1,2-diethyl-1,2-ethenediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Diethylstilbestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylstilbestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)






![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)




